molecular formula C47H76O17 B12296666 Olean-12-en-28-oic acid, 3-(alpha-L-arabinopyranosyloxy)-, 6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl ester, (3beta)- CAS No. 120481-38-1

Olean-12-en-28-oic acid, 3-(alpha-L-arabinopyranosyloxy)-, 6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl ester, (3beta)-

Cat. No.: B12296666
CAS No.: 120481-38-1
M. Wt: 913.1 g/mol
InChI Key: NFIQKUQYFSTGFU-VWZQPUASSA-N
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Description

Olean-12-en-28-oic acid, 3-(alpha-L-arabinopyranosyloxy)-, 6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl ester, (3beta)- is a complex triterpenoid saponin. Triterpenoid saponins are a class of chemical compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. These compounds are often found in various plants and have been used in traditional medicine for centuries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triterpenoid saponins typically involves multiple steps, including glycosylation reactions to attach sugar moieties to the triterpenoid backbone. The reaction conditions often require the use of specific catalysts and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of triterpenoid saponins may involve extraction from natural sources, such as plants, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are commonly used to isolate and purify these compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

Triterpenoid saponins can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, which can be achieved using different nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Triterpenoid saponins have a wide range of scientific research applications, including:

    Chemistry: Used as starting materials for the synthesis of more complex molecules.

    Biology: Studied for their effects on cellular processes and signaling pathways.

    Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the formulation of pharmaceuticals, cosmetics, and dietary supplements.

Mechanism of Action

The mechanism of action of triterpenoid saponins involves their interaction with cellular membranes and proteins. These compounds can modulate signaling pathways, induce apoptosis in cancer cells, and inhibit the growth of microorganisms. The specific molecular targets and pathways vary depending on the structure of the saponin and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Ginsenosides: Found in ginseng, known for their adaptogenic and immune-boosting properties.

    Astragalosides: Found in Astragalus, known for their anti-inflammatory and antioxidant effects.

    Glycyrrhizic Acid: Found in licorice, known for its anti-inflammatory and antiviral properties.

Uniqueness

Olean-12-en-28-oic acid, 3-(alpha-L-arabinopyranosyloxy)-, 6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl ester, (3beta)- is unique due to its specific glycosylation pattern and the presence of multiple sugar moieties, which can influence its biological activity and solubility.

Properties

CAS No.

120481-38-1

Molecular Formula

C47H76O17

Molecular Weight

913.1 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C47H76O17/c1-42(2)14-16-47(41(58)64-40-37(57)34(54)32(52)26(62-40)21-60-38-36(56)33(53)31(51)25(19-48)61-38)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)63-39-35(55)30(50)24(49)20-59-39/h8,23-40,48-57H,9-21H2,1-7H3/t23-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,44-,45+,46+,47-/m0/s1

InChI Key

NFIQKUQYFSTGFU-VWZQPUASSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C

Origin of Product

United States

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